![molecular formula C13H21NO3 B3170124 (丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺 CAS No. 940356-59-2](/img/structure/B3170124.png)

(丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺

描述

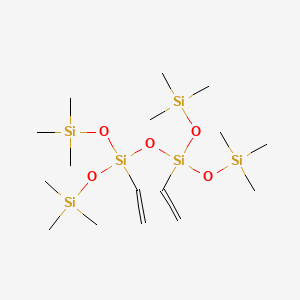

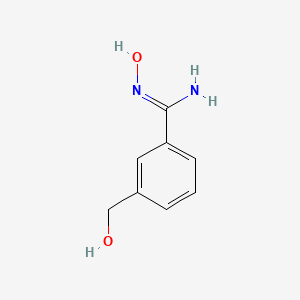

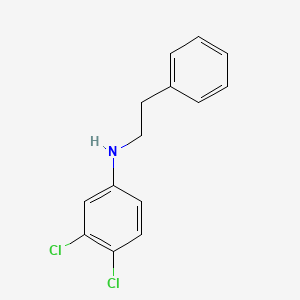

“(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” is a small molecule . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3 . The molecular weight is 239.31 . The InChI Key is WGTASENVNYJZBK-UHFFFAOYSA-N .科学研究应用

DNA 结合聚合物:

- 一项研究开发了一种水溶性阳离子聚噻吩衍生物,它可以结合 DNA 并形成聚复合物,暗示其作为治疗诊断基因传递载体的潜力 (Carreon 等,2014)。

结构和计算分析:

- 使用 FTIR、紫外-可见和核磁共振光谱以及 X 射线衍射等技术对卡西酮类物质(包括与 (丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺结构相关的化合物)进行了研究,有助于我们了解这些化合物的分子结构 (Nycz 等,2011)。

药物开发:

- 一种新型 κ-阿片受体拮抗剂(与 (丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺在化学上相关)已显示出治疗抑郁症和成瘾症的潜力,证明了此类化合物的治疗潜力 (Grimwood 等,2011)。

药物化合物的非对称合成:

- 已经开发出一种使用与 (丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺结构相关的关键中间体的焦虑药物的有效非对称合成方法,突出了其在药物合成中的重要性 (Narsaiah & Nagaiah, 2010)。

金属离子结合和荧光性质:

- 对三((6-苯基-2-吡啶基)甲基)胺衍生物(包括 (丙烷-2-基)[(3,4,5-三甲氧基苯基)甲基]胺)的研究探索了它们的金属离子亲和力和荧光性质,为其在材料科学中的潜在应用提供了见解 (Liang 等,2009)。

癌症研究和激酶抑制:

- 合成了一系列衍生物,包括 3-(N-烷基-N-苯基氨基)丙烷-2-醇,并评估了它们对 Src 激酶的抑制活性和抗癌活性,证明了此类化合物在癌症研究中的相关性 (Sharma 等,2010)。

安全和危害

未来方向

Compounds with similar structures have shown a variety of biological activities, indicating their potential as valuable agents across a wide range of biomedical applications . Therefore, further investigation into the properties and potential uses of “(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” could be beneficial.

作用机制

Target of Action

The primary targets of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine are Taq polymerase and telomerase . Taq polymerase is a thermostable DNA polymerase named after the thermophilic bacterium Thermus aquaticus from which it was originally isolated. Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of eukaryotic chromosomes .

Mode of Action

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine inhibits Taq polymerase and telomerase . It also triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects the pathways involving Taq polymerase, telomerase, and ERK2 . The inhibition of these enzymes and proteins can lead to a variety of downstream effects, including the disruption of DNA replication and cell division, and the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression .

Result of Action

The molecular and cellular effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine’s action include the inhibition of Taq polymerase and telomerase, triggering of caspase activation, down-regulation of ERK2 protein, and inhibition of ERKs phosphorylation . These effects can lead to the disruption of DNA replication and cell division, and the regulation of various cellular processes .

属性

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFJYVAIIKJKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)

![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)

amine](/img/structure/B3170121.png)

![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)